molecular formula C11H20O B12652595 2-(2-Ethylbutyl)cyclopentan-1-one CAS No. 87376-02-1

2-(2-Ethylbutyl)cyclopentan-1-one

Cat. No.: B12652595
CAS No.: 87376-02-1
M. Wt: 168.28 g/mol
InChI Key: XRFSVJNHSAGDIS-UHFFFAOYSA-N
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Description

2-(2-Ethylbutyl)cyclopentan-1-one is a cyclopentanone derivative featuring a 2-ethylbutyl substituent at the 2-position of the cyclopentanone ring. Cyclopentanones are five-membered cyclic ketones widely used in fragrance chemistry, pharmaceutical intermediates, and organic synthesis. The 2-ethylbutyl group likely enhances lipophilicity, influencing solubility, volatility, and biological interactions .

Properties

CAS No.

87376-02-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-(2-ethylbutyl)cyclopentan-1-one

InChI

InChI=1S/C11H20O/c1-3-9(4-2)8-10-6-5-7-11(10)12/h9-10H,3-8H2,1-2H3

InChI Key

XRFSVJNHSAGDIS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC1CCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylbutyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation of furfural with cyclopentanone, followed by hydrogenation and hydrodeoxygenation . This method utilizes solid-base catalysts, such as potassium fluoride impregnated alumina, to achieve high yields under controlled reaction conditions.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Ethylbutyl)cyclopentan-1-one may involve large-scale aldol condensation reactions, optimized for maximum efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylbutyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethylbutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentanone derivatives.

Scientific Research Applications

2-(2-Ethylbutyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethylbutyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. As a cyclopentanone derivative, it can participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Cyclopentanone Derivatives

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 2-(2-Ethylbutyl)cyclopentan-1-one with analogous compounds:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Features/Applications Reference
2-(2-Ethylbutyl)cyclopentan-1-one C₁₁H₂₀O* 2-ethylbutyl 168.28* Hypothesized use in fragrances/pharma -
2-Heptylidene cyclopentan-1-one C₁₂H₂₀O Heptylidene (unsaturated) 180.29 IFRA-regulated fragrance ingredient
2-tert-Butylcyclopentan-1-one C₉H₁₆O tert-butyl 140.22 Lab reagent; potential synthetic intermediate
2-(2-Fluoroethyl)cyclopentan-1-one C₇H₁₁FO 2-fluoroethyl 130.16 Fluorinated analog; enhanced polarity
2-(3-Methylbut-2-enyl)cyclopentan-1-one C₁₀H₁₆O Prenyl (isoprenoid) 152.23 Safety data available (CAS 2520-60-7)
2-[2-(2-oxocyclopentyl)ethylidene]cyclopentan-1-one C₁₂H₁₆O₂ Ethylidene bridge 192.25 IUPAC-naming complexity; synthetic focus

*Calculated based on molecular formula C₁₁H₂₀O.

Key Observations:
  • Lipophilicity : The 2-ethylbutyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., tert-butyl or fluoroethyl), enhancing membrane permeability in pharmaceutical contexts .
  • Unsaturation Effects : 2-Heptylidene cyclopentan-1-one (unsaturated side chain) is regulated by IFRA for fragrance safety, suggesting similar unsaturated analogs may require toxicity evaluations .

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